

Bodipy FL VH032: A Technical Guide for Advanced Research

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Compound of Interest		
Compound Name:	Bodipy FL VH032	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of **Bodipy FL VH032**, a high-affinity fluorescent probe for the von Hippel-Lindau (VHL) E3 ligase. This document details the experimental protocols for its use in key assays, presents its quantitative properties in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts and Structure

Bodipy FL VH032 is a novel small-molecule fluorescent probe designed for the sensitive and selective detection of VHL ligands.[1][2] It is a critical tool in the study of the VHL-HIF-1 α signaling pathway and the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] The molecule consists of three key components:

- VH032: A potent ligand that binds with high affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4]
- Bodipy FL: A bright and photostable fluorophore with a well-defined excitation and emission spectrum.[5]
- PEG4 Linker: A flexible polyethylene glycol linker that connects the VH032 ligand to the Bodipy FL fluorophore without hindering the binding of the ligand to VHL.[5]



The combination of these elements allows for the development of robust and sensitive assays to screen for and characterize novel VHL ligands.[1][6]

Physicochemical and Spectroscopic Properties

The key quantitative properties of **Bodipy FL VH032** are summarized in the table below, providing a quick reference for experimental design.

Property	Value	Reference
Molecular Formula	C46H62BF2N7O9S	[5]
Molecular Weight	937.9 g/mol	[5]
Excitation Maximum (\(\lambda\)ex)	~504 nm	[5]
Emission Maximum (λem)	~520 nm	[5]
Dissociation Constant (Kd) in TR-FRET Assay	3.01 nM	[1][5][7]
Dissociation Constant (Kd) in FP Assay	100.8 nM	[1][3]

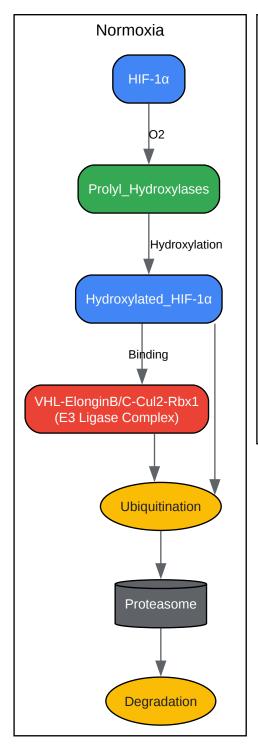
Biological Context: The VHL/HIF-1α Signaling Pathway

The von Hippel-Lindau protein (pVHL) is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation in the presence of oxygen.[8][9] This pathway is a central regulator of cellular response to changes in oxygen availability.[10]

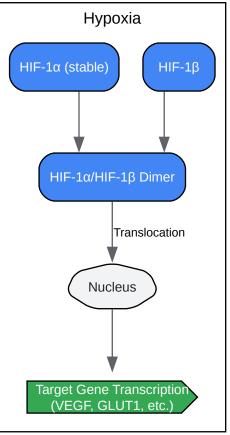
Under normoxic (normal oxygen) conditions, HIF-1 α is hydroxylated, allowing it to be recognized by pVHL, leading to its ubiquitination and subsequent degradation.[8] In hypoxic (low oxygen) conditions, this hydroxylation does not occur, stabilizing HIF-1 α , which then translocates to the nucleus, dimerizes with HIF-1 β , and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[11][12] Inactivation of VHL is a key event in the development of clear cell renal cell carcinoma (ccRCC).[9][11]



Bodipy FL VH032 serves as a powerful tool to study this pathway by enabling the high-throughput screening of small molecules that can modulate the VHL-HIF-1α interaction.[1][13]



VHL/HIF-1α Signaling Pathway



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VHL/HIF-1α Signaling Pathway

Experimental Applications and Protocols

Bodipy FL VH032 is primarily utilized in two main high-throughput screening assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.[1]

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

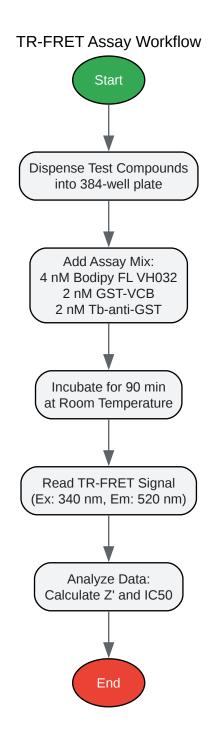
The TR-FRET assay is a highly sensitive method for quantifying the binding of ligands to VHL. [1] In this assay, a terbium-labeled anti-GST antibody serves as the donor fluorophore, binding to a GST-tagged VCB (VHL-Elongin C-Elongin B) complex. **Bodipy FL VH032**, the acceptor fluorophore, binds to VHL, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation.[1] Competing VHL ligands will displace **Bodipy FL VH032**, leading to a decrease in the FRET signal.[3]

Experimental Protocol:

- · Reagents and Buffers:
 - TR-FRET Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100.[1]
 - GST-VCB protein complex.
 - Terbium-labeled anti-GST antibody.
 - Bodipy FL VH032.
 - Test compounds (potential VHL ligands).
- Procedure:
 - The assay is typically performed in a 384-well plate format.
 - Dispense test compounds to the assay plate using an acoustic liquid handler.



- Add 4 nM Bodipy FL VH032, 2 nM GST-VCB, and 2 nM Tb-anti-GST antibody to each well.[1]
- Incubate the plate for 90 minutes at room temperature.[1]
- Read the plate using a suitable plate reader with excitation at 340 nm and emission at 520 nm.[1][3]





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TR-FRET Assay Workflow

Fluorescence Polarization (FP) Assay

The FP assay is another method to assess the binding of ligands to VHL. This technique measures the change in the polarization of fluorescent light emitted by **Bodipy FL VH032** upon binding to the larger VCB protein complex. When **Bodipy FL VH032** is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the VCB complex, its rotation slows, leading to an increase in polarization. Competing ligands will displace **Bodipy FL VH032**, causing a decrease in the FP signal.[1]

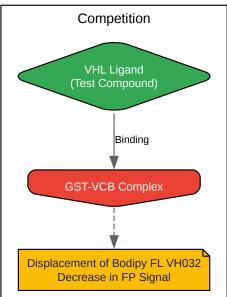
Experimental Protocol:

- Reagents and Buffers:
 - FP Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.[1]
 - GST-VCB protein complex.
 - Bodipy FL VH032.
 - Test compounds.
- Procedure:
 - The assay is performed in a similar plate format to the TR-FRET assay.
 - Dispense test compounds into the assay plate.
 - Add 10 nM Bodipy FL VH032 and 100 nM GST-VCB to each well.[1][3]
 - Incubate the plate for 90 minutes at room temperature.[1][3]
 - Read the fluorescence polarization using a plate reader equipped with an FP optic module (Excitation: 485 nm, Emission: 520 nm).[1]



Unbound State Bodipy FL VH032 Bodipy FL VH032 Binding GST-VCB Complex Slow Rotation High FP Signal

Fluorescence Polarization Assay Principle



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Fluorescence Polarization Assay Principle

Synthesis Overview

The synthesis of **Bodipy FL VH032** is a multi-step process that involves the conjugation of the VH032 amine derivative with a Bodipy FL-activated ester, typically through an amide bond formation. The VH032 component itself is synthesized through a series of organic reactions to construct the core scaffold that binds to VHL.[1]

Conclusion

Bodipy FL VH032 is a state-of-the-art chemical probe that has significantly advanced the study of the von Hippel-Lindau E3 ligase. Its high affinity, selectivity, and excellent photophysical properties make it an indispensable tool for high-throughput screening and the characterization of novel VHL ligands. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective implementation in academic and industrial research



settings, ultimately accelerating the discovery of new therapeutics targeting the VHL signaling pathway.

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